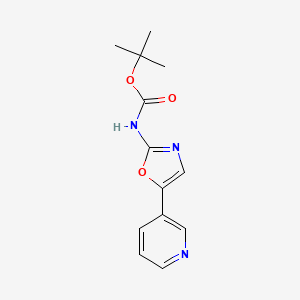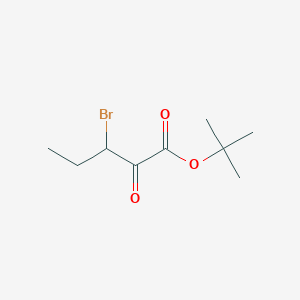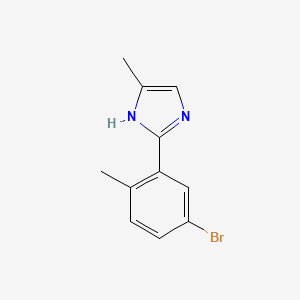
tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a tert-butyl group, a pyridine ring, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate typically involves the reaction of 5-bromopyridin-3-ylcarbamate with oxazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions
Bases: Cesium carbonate (Cs2CO3) is commonly used as a base in coupling reactions.
Catalysts: Palladium catalysts are frequently employed to facilitate cross-coupling reactions.
Solvents: 1,4-dioxane is a typical solvent used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can yield various substituted oxazole derivatives.
科学的研究の応用
tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting kinase pathways.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
作用機序
The mechanism of action of tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
tert-Butyl (5-bromopyridin-3-yl)carbamate: This compound is structurally similar and can be used as a precursor in the synthesis of tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Another related compound used in the synthesis of kinase inhibitors.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
tert-butyl N-(5-pyridin-3-yl-1,3-oxazol-2-yl)carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(17)16-11-15-8-10(18-11)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,15,16,17) |
InChIキー |
OQKBPQDXXXCAPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=C(O1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)




![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)




![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
